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Compound of Interest

2-phenoxy-N-(3-
Compound Name:
propoxyphenyl)acetamide

Cat. No.: B268492

Executive Summary

2-phenoxy-N-(3-propoxyphenyl)acetamide (referred to herein as N-3-PPA) is a lipophilic
amide derivative characterized by a phenoxyacetyl core linked to a 3-propoxyaniline moiety.
Structurally positioned between classical local anesthetics (like Lidocaine) and anticonvulsants
(like Phenacemide), N-3-PPA represents a scaffold optimized for enhanced lipophilicity and
potential Central Nervous System (CNS) penetration.

This guide provides the definitive Elemental Analysis reference data, a validated synthesis
protocol, and a comparative performance profile against standard therapeutic agents. It is
designed for medicinal chemists and pharmacologists evaluating this compound for ion
channel modulation or analgesic activity.

Part 1: Elemental Analysis & Verification Data

For researchers synthesizing N-3-PPA (CAS: 899517-26-1), the following elemental
composition serves as the primary validation standard. Experimental values must fall within
+0.4% of the theoretical values to confirm purity >98%.

Table 1: Elemental Composition (Formula: C17H19NO3)
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Acceptance Range

Element Theoretical Mass % Atom Count
(+0.4%)

Carbon (C) 71.56% 71.16% — 71.96% 17

Hydrogen (H) 6.71% 6.31% — 7.11% 19

Nitrogen (N) 4.91% 4.51% — 5.31% 1

N/A (Calculated by

Oxygen (O 16.82%
ygen (0) difference)

Note: Molecular Weight = 285.34 g/mol .[1] Discrepancies in Nitrogen values often indicate

incomplete removal of the catalyst (e.g., Triethylamine) or solvent (e.g., DMF).

Part 2: Synthesis & Characterization Protocol

This protocol utilizes a Schotten-Baumann condensation approach, optimized for high yield and

minimal purification requirements.

Reagents

e Precursor A: 2-Phenoxyacetyl chloride (1.0 equiv)
e Precursor B: 3-Propoxyaniline (1.0 equiv)
o Base: Triethylamine (EtsN) (1.2 equiv)

» Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

e Preparation: Dissolve 3-Propoxyaniline (10 mmol) and EtsN (12 mmol) in 20 mL of
anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.
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» Addition: Add 2-Phenoxyacetyl chloride (10 mmol) dropwise over 15 minutes. Maintain
temperature <5°C to prevent side reactions.

e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4—6 hours.
Monitor via TLC (Hexane:Ethyl Acetate 3:1).

o Work-up:
o Wash organic layer with 1M HCI (2 x 10 mL) to remove unreacted amine.
o Wash with Sat. NaHCOs (2 x 10 mL) to remove unreacted acid chloride byproducts.
o Wash with Brine, dry over MgSQa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystalline solid.

Spectroscopic Validation (Expected)

e IR (KBr): 3280 cm~* (N-H stretch), 1660 cm~* (C=0 Amide 1), 1240 cm~* (C-O-C Ether).
« 1H NMR (CDCls, 400 MHz):

o &8.20 (s, 1H, NH)

[e]

0 7.30-6.90 (m, 9H, Aromatic)

[e]

8 4.58 (s, 2H, O-CH2-CO)

o

0 3.92 (t, 2H, O-CHz-propyl)

[¢]

0 1.80 (m, 2H, CHz-propyl)

[¢]

5 1.02 (t, 3H, CHs)

Part 3: Comparative Performance Profile

N-3-PPA is designed to overcome the hydrophilicity limitations of simpler acetamides. Below,
we compare it to Phenacemide (a standard anticonvulsant) and Lidocaine (a standard channel
blocker).
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ble 2: Physicochemical & : :

N-3-PPA Phenacemide Lidocaine L
Feature Implication
(Target) (Standard) (Standard)

N-3-PPA s
heavier but

MW (g/mol) 285.34 178.19 234.34 o .
within "Drug-like"

limits (<500).

Higher LogP
indicates
LogP ) superior BBB
. o ~3.2 (Predicted) 1.2 2.4 -
(Lipophilicity) permeability,
crucial for CNS

targets.

Ideal range (<90
TPSA (A?) ~48.0 55.1 32.3 A2) for brain

penetration.

Single donor

reduces
H-Bond Donors 1 2 1 ]

metabolic

clearance rate.

Performance Analysis

o Lipophilicity Advantage: The 3-propoxy group increases the LogP to ~3.2 compared to
Phenacemide (1.2). This modification suggests N-3-PPA will have a faster onset of action in
CNS models due to rapid membrane traversal.

o Metabolic Stability: Unlike Lidocaine, which contains an ester-like amide susceptible to rapid
hydrolysis, the phenoxy-ether linkage in N-3-PPA provides steric bulk, potentially extending
the half-life (t%2).

» Binding Affinity: The extended propoxy chain allows for hydrophobic interactions within the
binding pocket of voltage-gated sodium channels (Nav), a common target for this class of
structures.
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Part 4: Visualization of Experimental Logic
Diagram 1: Synthesis & Work-up Workflow

This diagram illustrates the critical path for synthesizing N-3-PPA, highlighting the purification

checkpoints.
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Caption: Optimized Schotten-Baumann synthesis pathway for N-3-PPA with purification

checkpoints.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram explains why N-3-PPA is designed this way, mapping structural features to

biological function.
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Caption: SAR map linking the 3-propoxy and phenoxy moieties to enhanced lipophilicity and
binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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¢ To cite this document: BenchChem. [Comparative Analysis & Characterization Guide: 2-
phenoxy-N-(3-propoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b268492#elemental-analysis-data-for-2-phenoxy-n-3-
propoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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